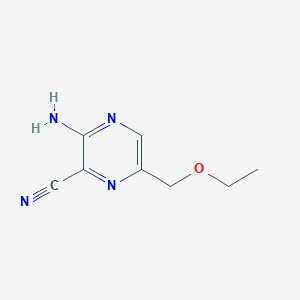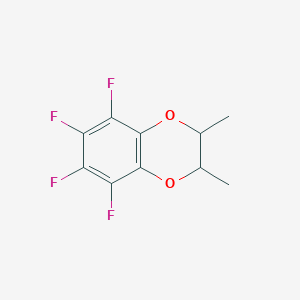![molecular formula C26H28N10O12S3 B14320578 3-[(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylic acid;methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate CAS No. 108422-37-3](/img/structure/B14320578.png)
3-[(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylic acid;methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylic acid and methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate are complex organic compounds These compounds are known for their unique chemical structures, which include triazine, thiophene, and benzoate moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves multi-step organic reactions. The starting materials often include triazine derivatives, thiophene carboxylic acids, and benzoates. The reactions may involve:
Nucleophilic substitution: This step introduces the triazine moiety into the molecule.
Sulfonation: This step adds the sulfamoyl group.
Esterification: This step forms the ester linkage in the benzoate derivative.
Industrial Production Methods
Industrial production of these compounds may involve large-scale organic synthesis techniques. These methods often require precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Catalysts and solvents are also used to optimize the reactions.
化学反应分析
Types of Reactions
These compounds can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: This reaction can reduce certain functional groups, such as nitro groups, to amines.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halides or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学研究应用
These compounds have a wide range of scientific research applications, including:
Chemistry: They are used as intermediates in the synthesis of other complex organic molecules.
Biology: They are studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: They are investigated for their potential therapeutic applications, including drug development.
Industry: They are used in the production of specialty chemicals, such as dyes, pigments, and polymers.
作用机制
The mechanism of action of these compounds depends on their specific applications. In biological systems, they may interact with molecular targets such as enzymes or receptors. The triazine moiety, for example, can inhibit certain enzymes, while the thiophene and benzoate moieties can interact with cellular membranes or proteins.
相似化合物的比较
Similar Compounds
Similar compounds include other triazine derivatives, thiophene carboxylic acids, and benzoates. Examples include:
2,4-Diamino-6-chloro-1,3,5-triazine: A triazine derivative with herbicidal properties.
Thiophene-2-carboxylic acid: A thiophene derivative used in organic synthesis.
Methyl benzoate: A benzoate derivative used as a flavoring agent and in organic synthesis.
Uniqueness
The uniqueness of 3-[(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylic acid and methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate lies in their combined structural features. The presence of triazine, thiophene, and benzoate moieties in a single molecule provides a unique set of chemical and biological properties that are not found in simpler compounds.
属性
CAS 编号 |
108422-37-3 |
|---|---|
分子式 |
C26H28N10O12S3 |
分子量 |
768.8 g/mol |
IUPAC 名称 |
3-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylic acid;methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate |
InChI |
InChI=1S/C15H17N5O6S.C11H11N5O6S2/c1-9-16-13(18-14(17-9)26-4)20(2)15(22)19-27(23,24)11-8-6-5-7-10(11)12(21)25-3;1-5-12-9(15-11(13-5)22-2)14-10(19)16-24(20,21)6-3-4-23-7(6)8(17)18/h5-8H,1-4H3,(H,19,22);3-4H,1-2H3,(H,17,18)(H2,12,13,14,15,16,19) |
InChI 键 |
NKNHUZIFVLOERK-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=C(SC=C2)C(=O)O.CC1=NC(=NC(=N1)OC)N(C)C(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


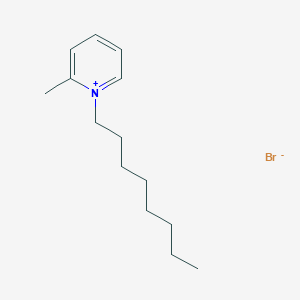
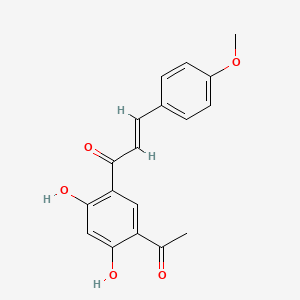
![2-Pyrrolidinone, 1-[4-(diethylamino)-2-butynyl]-5-methyl-](/img/structure/B14320515.png)
![5-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14320522.png)


![3-Phenyl-8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14320551.png)

![3,3-Dimethyl-N,N-dipropyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B14320564.png)
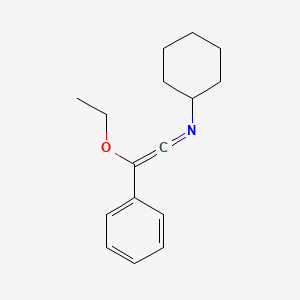
![1-[2-(Tributylstannyl)cyclohexa-1,4-dien-1-yl]ethan-1-one](/img/structure/B14320567.png)
